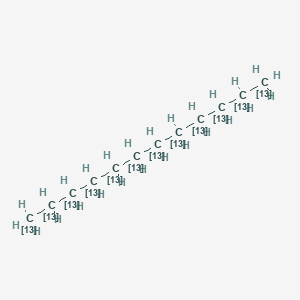
Glycine, N,N'-1,2-ethanediylbis[N-dodecyl-
Descripción general
Descripción
Glycine, N,N’-1,2-ethanediylbis[N-dodecyl-]: is a complex organic compound with a molecular formula of C30H60N2O4. This compound is characterized by its long aliphatic chains and the presence of glycine moieties linked through an ethanediyl bridge. It is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-1,2-ethanediylbis[N-dodecyl-] typically involves the reaction of glycine derivatives with ethanediyl bisamines and dodecyl chains. The reaction conditions often require:
Solvents: Commonly used solvents include water, ethanol, or other organic solvents.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of Glycine, N,N’-1,2-ethanediylbis[N-dodecyl-] is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Mixing Reactants: Glycine derivatives, ethanediyl bisamines, and dodecyl chains are mixed in the appropriate solvent.
Reaction: The mixture is heated and stirred continuously.
Separation: The product is separated from the reaction mixture using distillation or extraction.
Purification: The final product is purified to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N,N’-1,2-ethanediylbis[N-dodecyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Glycine, N,N’-1,2-ethanediylbis[N-dodecyl-] has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.
Mecanismo De Acción
The mechanism of action of Glycine, N,N’-1,2-ethanediylbis[N-dodecyl-] involves its ability to interact with biological membranes and proteins. The compound’s amphiphilic nature allows it to:
Disrupt Membranes: Integrate into lipid bilayers, causing membrane disruption.
Protein Binding: Bind to proteins, altering their structure and function.
Pathways: Influence various cellular pathways by modulating membrane fluidity and protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Known for its chelating properties.
N,N’-Ethylenediaminediacetic acid: Similar structure but lacks the long aliphatic chains.
Ethylenediiminodiacetic acid: Another related compound with chelating abilities.
Uniqueness
Glycine, N,N’-1,2-ethanediylbis[N-dodecyl-] is unique due to its long dodecyl chains, which impart distinct surfactant properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as emulsifiers and stabilizers.
Propiedades
IUPAC Name |
2-[2-[carboxymethyl(dodecyl)amino]ethyl-dodecylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-31(27-29(33)34)25-26-32(28-30(35)36)24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3,(H,33,34)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVRHJPIXJRSPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCN(CCCCCCCCCCCC)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80851214 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(dodecylazanediyl)]diacetic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80851214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51287-40-2 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(dodecylazanediyl)]diacetic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80851214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1443660.png)

![7-Boc-2,7-diazabicyclo[4.2.0]octane](/img/structure/B1443662.png)

![(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1443667.png)
![8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid](/img/structure/B1443668.png)
![tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1443672.png)


![Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1443675.png)


![1'-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4'-piperidine]-2-carboxylic acid](/img/structure/B1443681.png)
![3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester](/img/structure/B1443682.png)
